molecular formula C10H17NO4 B2370814 Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate CAS No. 362480-40-8

Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate

Cat. No. B2370814
CAS RN: 362480-40-8
M. Wt: 215.249
InChI Key: MJFSLXMVQQOYMI-RNLVFQAGSA-N
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Description

The compound is a derivative of cyclohexane, which is a six-membered ring compound. It has two carboxylate groups (COO-) and an amine group (NH2) attached to the cyclohexane ring . The (1S,3R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as reductive amination or cyclization . These methods involve the formation of new carbon-nitrogen bonds and the creation of cyclic structures.


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography . This technique allows for the determination of the exact spatial arrangement of atoms in a molecule.


Chemical Reactions Analysis

The compound, due to the presence of functional groups like carboxylate and amine, could potentially undergo a variety of chemical reactions. These could include acid-base reactions, nucleophilic substitutions, or condensation reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the use of the compound. For instance, if it’s used as a drug, it would interact with biological molecules in the body .

Safety and Hazards

Safety and hazard information would typically be found on a material safety data sheet (MSDS) for the compound. This would include information on toxicity, flammability, and proper handling and disposal methods .

properties

IUPAC Name

dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-8H,3-5,11H2,1-2H3/t6-,7+,8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFSLXMVQQOYMI-DHBOJHSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CC(C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate

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